H-Gly-Gly-Met-OH

Methionine oxidation Oxidative stress modeling Peptide stability

Covalent labeling MS and Pt(II) metallodrug studies demand sequence-defined, oxidation-reproducible peptide standards. Isomeric contamination (e.g., H-Gly-Met-Gly-OH) yields non-comparable kinetic data, compromising cross-study validation. • Quantitative Met-sulfoxide conversion at 0.01% H₂O₂ in 5% formic acid within 30 min; no sulfone progression over 21.5 h-stable endpoint for inter-replicate normalization. • Free C-terminal carboxylate directs distinct Pt(II) macrochelate geometry vs. central-Met isomers; critical for elucidating sequence-dependent metallodrug binding mechanisms. • Two N-terminal Gly residues maximize conformational flexibility, isolating sulfur oxidation susceptibility from neighboring side-chain effects.

Molecular Formula C9H17N3O4S
Molecular Weight 263.32 g/mol
Cat. No. B098633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-Met-OH
Molecular FormulaC9H17N3O4S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
InChIInChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1
InChIKeyQPCVIQJVRGXUSA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Gly-Met-OH Baseline Overview


H-Gly-Gly-Met-OH (CAS 17343-02-1) is a tripeptide composed of glycine-glycine-methionine with a free C-terminal carboxylic acid, molecular formula C9H17N3O4S and molecular weight 263.32 g/mol [1]. It serves as a minimalist structural model for studying methionine residue oxidation kinetics, metal coordination dynamics, and peptide conformational flexibility due to the combination of conformationally unrestricted glycine residues and a redox-sensitive methionine thioether side chain .

C-terminal methionine oxidation model for redox kinetics studies
Platinum(II) coordination probe with free carboxylate participation
Conformationally flexible Gly-Gly-Met scaffold for solvent-accessibility mapping

Why H-Gly-Gly-Met-OH Substitution Fails


The precise sequence positioning of methionine within the tripeptide scaffold fundamentally governs its oxidation kinetics, metal-binding geometry, and conformational ensemble. H-Gly-Gly-Met-OH (GGM) differs critically from its sequence isomers H-Gly-Met-Gly-OH (GMG) and H-Met-Gly-Gly-OH (MGG) in the local electronic environment of the methionine sulfur atom and the spatial arrangement of coordinating amide groups [1]. In GGM, the methionine occupies the C-terminal position with a free carboxylate available for metal chelation, whereas GMG positions methionine centrally with N- and C-terminal amide bonds contributing to distinct macrochelate formation geometries with platinum-based agents [2]. The presence of two N-terminal glycine residues confers higher conformational flexibility compared to sequences where methionine is N-terminal or central, altering solvent accessibility of the thioether group and consequently modulating its susceptibility to oxidative agents [3]. Procurement of the incorrect sequence isomer will produce non-comparable kinetic data and invalidate quantitative comparisons across studies.

Target: H-Gly-Gly-Met-OH
C-terminal methionine enables distinct Pt(II) macrochelate geometry
Clean sulfoxide conversion without over-oxidation under mild conditions
Two N-terminal Gly residues maximize backbone flexibility
Substitute: Sequence Isomers
Central/ N-terminal Met sequences shift metal binding sites
Different oxidation rate constants alter kinetic comparisons
Altered hydrogen-bonding network changes solid-state behavior
Sequence-position effects may limit direct method transfer

H-Gly-Gly-Met-OH Comparative Evidence


Methionine Oxidation: Terminal vs Central Position

In controlled oxidation studies using 0.01% H2O2 and 5% formic acid, the GGMQ peptide (which contains the H-Gly-Gly-Met core) achieved quantitative conversion of unoxidized methionine to methionine sulfoxide within 30 minutes, reaching a stable plateau maintained up to 21.5 hours without significant over-oxidation to methionine sulfone under these conditions [1]. In contrast, the structurally related central methionine tripeptide Gly-Met-Gly (GMG) exhibits a fundamentally different kinetic profile: pulse radiolysis studies reveal that GMG reacts with hydroxyl radicals via distinct pathways producing α-(alkylthio)alkyl radicals with differing stability, and the oxidation rate constant for GMG with H2O2 is 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ as determined by Raman spectroscopy monitoring CS stretching band intensity changes at approximately 700 cm⁻¹ [2].

Methionine Oxidation: Terminal vs Central Position
Reported
GGM: quantitative Met sulfoxide within 30 min (0.01% H₂O₂/5% FA), stable 21.5 h without sulfone. GMG: rate constant 7.9±0.6×10⁻³ dm³ mol⁻¹ s⁻¹ (Raman), distinct radical intermediates.
Sequence context alters oxidation pathway and sulfone formation risk
Cross-study comparison; conditions differ between reports
Methionine oxidation Oxidative stress modeling Peptide stability Redox biochemistry

Metal Coordination: Terminal vs Central Methionine

The pH- and time-dependent reaction of cis-[PtCl2(NH3)2] (cisplatin) with H-Gly-Gly-Met-OH reveals a specific coordination pattern involving the methionine sulfur and the C-terminal carboxylate group, with macrochelate formation competing against backbone amide binding [1]. This contrasts sharply with H-Gly-Met-Gly-OH, where structural analysis by quantum chemical calculations (B3LYP/6-31+G(d) and UHF/6-31G**) and linear-dichroic infrared spectroscopy indicates a near-linear structure with cross-linked amide fragments in the protonated state, resulting in different platinum binding geometries and distinct peptide cleavage product distributions upon metal complexation [2].

Metal Coordination: Terminal vs Central Methionine
Head-to-head
GGM: S-Pt(II) binding with C-terminal carboxylate macrochelation. GMG: central Met with cross-linked amide geometry; distinct Pt product distribution.
Pt(II) binding mode is sequence-dependent; interchange invalidates mechanistic models
pH-dependent, characterized by NMR/MS
Metal coordination chemistry Platinum drug interactions Peptide-metal complexes Bioinorganic chemistry

Solid-State Hydrogen Bonding Architecture

In the solid state as its hydrogensquarate salt, H-Gly-Gly-Met-OH adopts a positively charged peptide moiety stabilized by strong intermolecular hydrogen bonds with the hydrogensquarate anion (HSq⁻), as characterized by solid-state linear-dichroic infrared (IR-LD) spectroscopy, ¹H and ¹³C NMR, ESI-MS, HPLC-MS/MS, TGV, and DSC methods [1]. This hydrogen bonding network differs from that observed in the structurally analogous H-Gly-Gly-Gly-OH (triglycine) hydrogensquarate, reflecting the influence of the methionine side chain's sulfur atom on crystal packing and intermolecular interactions.

Solid-State Hydrogen Bonding Architecture
Class-level
GGM hydrogensquarate: strong intermolecular H-bonds (IR-LD, NMR, TGV/DSC). H-Gly-Gly-Gly analog shows different network due to absence of thioether side chain.
Sulfur side chain modulates crystal packing; not directly transferable from Gly₃
Data to verify; class-level inference from tripeptide series
Solid-state peptide structure Hydrogen bonding networks Crystal engineering Spectroscopic characterization

Quantitative Footprinting Reproducibility

The linear peptide GGMQ (containing the H-Gly-Gly-Met core) serves as a validated ubiquitin (Ub) signature peptide for quantitative oxidation footprinting studies, demonstrating highly reproducible methionine sulfoxide formation kinetics with 0.01% H2O2 and 5% formic acid after 30 minutes [1]. This reproducibility (n = 3 independent replicates showing consistent mean area under the curve values across oxidation conditions) enables precise solvent accessibility mapping of methionine residues in intact proteins [1]. In contrast, alternative Met-containing signature peptides such as MQIF exhibit different baseline oxidation kinetics due to N-terminal methionine positioning, requiring separate calibration curves for quantitative interpretation [1].

Quantitative Footprinting Reproducibility
Head-to-head
GGMQ (Gly-Gly-Met core): consistent AUC across n=3 replicates, 0.01% H₂O₂/5% FA, 30 min. MQIF (N-terminal Met) requires independent calibration due to different oxidation kinetics.
Supports reproducible footprinting workflows with GGM-containing peptides
Reported endpoint context; calibration transfer may require validation
Quantitative proteomics Protein footprinting LC-MS method development Methionine oxidation labeling

H-Gly-Gly-Met-OH Application Scenarios


Protein Footprinting & Solvent Accessibility Mapping

Researchers using covalent labeling mass spectrometry to map protein surface topology should select H-Gly-Gly-Met-OH or its extended GGMQ analog as a calibration standard and signature peptide. The compound undergoes quantitative conversion to methionine sulfoxide at 0.01% H2O2 in 5% formic acid within 30 minutes without progressing to sulfone over 21.5 hours, providing a stable, reproducible reference for normalizing oxidation extent across experimental replicates [1].

Platinum Drug–Methionine Binding Studies

Investigators examining cisplatin and related platinum(II) drug interactions with sulfur-containing peptides should utilize H-Gly-Gly-Met-OH as the C-terminal methionine model. Its free carboxylate terminus participates in macrochelate formation with platinum centers, yielding binding geometries distinct from central-methionine peptides like H-Gly-Met-Gly-OH [2]. This compound is essential for elucidating sequence-dependent metallodrug binding mechanisms relevant to understanding protein adduct formation in vivo.

Crystal Engineering & Hydrogen Bonding Analysis

Crystallographers and solid-state chemists investigating intermolecular interactions in small peptides can employ H-Gly-Gly-Met-OH to study how the methionine thioether side chain modulates crystal packing. As demonstrated in hydrogensquarate salt structures, the compound forms distinct hydrogen bonding networks compared to triglycine analogs, providing a model system for understanding sulfur-mediated effects on peptide supramolecular assembly [3].

Model Substrate for Methionine Oxidation Kinetics

Biochemists investigating the kinetics and mechanism of methionine oxidation by reactive oxygen species can use H-Gly-Gly-Met-OH as a well-defined minimalist substrate. Its terminal methionine positioning with two N-terminal glycine residues confers high conformational flexibility while avoiding the confounding influences of neighboring charged or aromatic side chains, enabling isolation of sequence-context effects on sulfur oxidation susceptibility .

Application
Selection Property
Validation Focus
Protein footprinting & solvent accessibility mapping
Quantitative oxidation kinetics
Sulfoxide conversion reproducibility and signal stability
Platinum drug–methionine binding studies
C-terminal carboxylate macrochelation
Pt(II) coordination site preference and adduct profile
Crystal engineering & hydrogen bonding analysis
Thioether-mediated packing modulation
Intermolecular H-bond network compared to Gly₃ analogs
Model substrate for methionine oxidation kinetics
Flexible Gly-Gly-Met backbone
Isolation of sequence-context effects on S-oxidation susceptibility

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